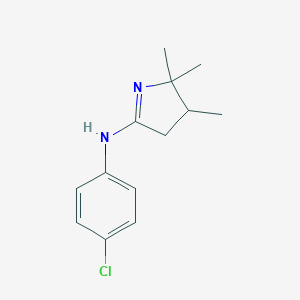
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as CFM-4, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as pyrrolones, which have been shown to have a variety of biological activities. CFM-4 has shown promise as a tool for investigating the mechanisms of certain biological processes, and has potential applications in drug discovery and development.
作用机制
The exact mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its levels in the brain. This may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. It has also been extensively studied, and its properties and potential applications are well understood. However, there are also limitations to its use in lab experiments. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one is a relatively complex molecule, which means that it may be difficult to synthesize and manipulate in certain experiments. It may also have limited solubility in certain solvents, which can make it challenging to work with.
未来方向
There are several potential future directions for research involving 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects, and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in drug discovery and development. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have inhibitory effects on certain enzymes and receptors, which may make it a useful tool for identifying new drug targets. Finally, further research is needed to fully understand the mechanism of action of 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, and to identify any potential side effects or limitations of its use.
合成方法
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-fluoroaniline, followed by reaction with 1-phenyl-1,4-pentadien-3-one. The resulting product is then reduced to give 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one. Other methods have also been reported in the literature, including the use of palladium-catalyzed cross-coupling reactions.
科学研究应用
4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential use in a variety of scientific research applications. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. 4-(4-chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C23H15ClFNO3 |
|---|---|
分子量 |
407.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H15ClFNO3/c24-16-11-9-14(10-12-16)21(27)19-20(15-5-4-6-17(25)13-15)26(23(29)22(19)28)18-7-2-1-3-8-18/h1-13,20,27H/b21-19- |
InChI 键 |
NYPADBWIKWHYTL-VZCXRCSSSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC(=CC=C4)F |
SMILES |
C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F |
规范 SMILES |
C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Isopropyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282107.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)

![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)

